molecular formula C13H15N3O B1517984 4-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanenitrile CAS No. 1156903-10-4

4-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanenitrile

Cat. No. B1517984
CAS RN: 1156903-10-4
M. Wt: 229.28 g/mol
InChI Key: GMKLOALMVWSCTL-UHFFFAOYSA-N
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Description

“4-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanenitrile” is a chemical compound with the CAS Number: 1156903-10-4 . It has a molecular weight of 229.28 . The IUPAC name for this compound is 4-(6-amino-2-oxo-3,4-dihydro-1(2H)-quinolinyl)butanenitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15N3O/c14-7-1-2-8-16-12-5-4-11(15)9-10(12)3-6-13(16)17/h4-5,9H,1-3,6,8,15H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Antiviral Applications

Indole derivatives have been reported to exhibit significant antiviral activities . For instance, certain 6-amino-indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be developed as an antiviral agent, particularly against RNA viruses.

Anti-HIV Activity

The structural similarity of indole derivatives to compounds with known anti-HIV activity implies that “4-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanenitrile” could be explored for its efficacy against HIV-1 and HIV-2 strains. Previous studies have synthesized related compounds that inhibited HIV replication in acutely infected cells .

Anticancer Potential

Indole derivatives have been synthesized and evaluated for their anticancer activity against various cell lines, including A549 (lung cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and OVCAR-3 (ovarian cancer) . The compound could be investigated for similar therapeutic applications.

Antimicrobial and Antibacterial Properties

Indole derivatives are known for their broad-spectrum antimicrobial and antibacterial properties . They have been used to treat infectious diseases, and their efficacy against drug-resistant strains is of particular interest in the development of new antibiotics .

Anti-Inflammatory and Analgesic Effects

The indole nucleus is present in many anti-inflammatory and analgesic drugs. Research into indole derivatives has revealed their potential to reduce inflammation and pain, which could be applicable to “4-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanenitrile” as well .

Neuroprotective and Cognitive Enhancing Activities

Indole derivatives have shown promise in neuroprotection and cognitive enhancement. They may offer therapeutic benefits for neurodegenerative diseases and cognitive disorders, making them a target for further research in these areas .

Agricultural Applications

Some indole derivatives have been investigated for their use as herbicides. The compound could be modified to enhance its herbicidal properties, providing a new tool for weed control in agriculture .

Antioxidant Properties

Indoles have demonstrated antioxidant properties , which are crucial in combating oxidative stress-related diseases. The compound could be studied for its potential to protect cells from oxidative damage .

properties

IUPAC Name

4-(6-amino-2-oxo-3,4-dihydroquinolin-1-yl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-7-1-2-8-16-12-5-4-11(15)9-10(12)3-6-13(16)17/h4-5,9H,1-3,6,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKLOALMVWSCTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)N)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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